N-(2-hydroxyphenyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxyphenyl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9-4-2-1-3-8(9)11-10(13)7-5-6-7/h1-4,7,12H,5-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSGHJTUULGBSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology Overview
This approach involves converting cyclopropanecarboxylic esters into the desired amide via ammonia-mediated amidation. A significant advancement in this method is the use of alcoholates as catalysts, allowing high yields under mild conditions without requiring organic solvents like toluene.
Preparation Process
- Reactants: Cyclopropanecarboxylic esters of the formula $$ R \text{-} C(O)O \text{-} C3H5 $$, where R is C1-C3 alkyl or cyclopropyl.
- Catalyst: Alcoholate of a monohydric alcohol (1-8 carbons).
- Conditions: Temperatures ranging from 60°C to 200°C, with reaction times typically around 5 hours.
- Procedure: Ammonia is introduced into an alcoholic solution of the ester with stirring. The process is optimized to achieve 60-90% ester conversion, which facilitates easier work-up and high yields (>80%, often >90%).
Key Findings
- Complete conversion (>99%) results in solid, difficult-to-filter mixtures; thus, partial conversion (60-90%) is preferred for practical handling.
- The process avoids organic solvents like toluene, enhancing environmental and economic efficiency.
- The process can be repeated by recycling the mother liquor, increasing overall yield.
Data Table: Preparation Conditions and Yields
| Parameter | Range/Value | Notes |
|---|---|---|
| Ester type | C1-C3 alkyl or cyclopropyl ester | Short-chain esters preferred for high yield |
| Catalyst | Alcoholate (monoalcohol, 1-8 C) | Commercially available, simple catalyst |
| Temperature | 60°C to 200°C | Optimal around 100°C for high yield |
| Reaction time | 5 hours | Sufficient for 60-90% conversion |
| Conversion target | 60-90% | Balances yield and workability |
| Yield | >80% (preferably >90%) | High-yield process |
Research Reference
This method is detailed in a patent, emphasizing mild conditions and high yields without additional solvents, making it suitable for industrial applications.
Radical-Mediated Synthesis
Methodology Overview
An alternative route involves radical chemistry, where acyl radicals generated via photoredox or radical addition pathways react with nitroarenes, followed by reduction and amidation steps.
Preparation Process
- Reactants: Nitroarenes, acyl radicals, and amines.
- Conditions: Use of radical initiators or photoredox catalysts, often under mild or ambient conditions.
- Procedure: Formation of acyl radicals through radical addition, followed by reduction with H+[W10O32]5- or other reductants, leading to N-hydroxy amides, which can be further converted into the target amide.
Research Findings
- Yields of around 61-78% have been reported for specific derivatives.
- This method allows for the synthesis of various substituted N-(2-hydroxyphenyl)cyclopropanecarboxamides with diverse functional groups.
Data Table: Radical-Mediated Synthesis
| Parameter | Range/Value | Notes |
|---|---|---|
| Radical source | Nitroarenes, acyl radicals | Generated via photoredox or radical addition |
| Reducing agent | H+[W10O32]5-, other reductants | Facilitates conversion to amides |
| Yields | 61-78% | Dependent on substrate and conditions |
| Reaction conditions | Mild, room temperature or slightly elevated | Suitable for sensitive functional groups |
Research Reference
Supported by supplementary data from the Royal Society of Chemistry, demonstrating the versatility of radical pathways for amide synthesis.
Multi-Step Synthesis from Precursors
Methodology Overview
This classical approach involves multiple steps starting from simpler precursors like 2-phenyl acetonitrile, which undergoes cyclopropanation, followed by esterification, and finally amidation.
Preparation Process
- Step 1: Cyclopropanation of 2-phenyl acetonitrile using dibromoethane and base (KOH, NaOH, K2CO3, or Na2CO3) at 60°C to 100°C.
- Step 2: Conversion of the resulting cyclopropanecarboxylic acid into an ester.
- Step 3: Amidation of the ester with ammonia or amines, often requiring phase transfer catalysts and chlorinated solvents.
Research Findings
- Yields are generally moderate (<50%) due to the multi-step nature and purification challenges.
- The process involves handling chlorinated solvents, which raises environmental concerns.
Data Table: Multi-Step Synthesis
| Step | Conditions | Yield/Notes |
|---|---|---|
| Cyclopropanation | 60°C-100°C, base (KOH, NaOH) | Optimized at 60°C for higher yields |
| Esterification | Standard esterification conditions | Followed by purification |
| Amidation | Ammonia with sodium alkoxide, phase transfer catalyst | Often requires recycling for high yield |
Research Reference
Documented in patents and literature emphasizing the complexity and environmental considerations of this route.
Summary of Key Preparation Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Direct amidation of esters with ammonia | High yields, mild conditions, no solvents | Partial conversion needed for workability |
| Radical-mediated synthesis | Functional group tolerance, diversity | Complex setup, moderate yields |
| Multi-step classical synthesis | Well-understood, versatile | Multi-step, environmentally less friendly |
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of N-(2-hydroxyphenyl)cyclopropanecarboxylic acid.
Reduction: Formation of N-(2-hydroxyphenyl)cyclopropylamine.
Substitution: Formation of N-(2-alkoxyphenyl)cyclopropanecarboxamide or N-(2-acetoxyphenyl)cyclopropanecarboxamide.
Scientific Research Applications
Chemistry
N-(2-hydroxyphenyl)cyclopropanecarboxamide is used as a building block in organic synthesis, particularly in the development of novel cyclopropane-containing compounds. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.
Biology and Medicine
In biological research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways. Its structural similarity to other bioactive molecules makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which N-(2-hydroxyphenyl)cyclopropanecarboxamide exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The hydroxyphenyl group can form hydrogen bonds with amino acid residues, while the cyclopropane ring provides steric hindrance, enhancing binding specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
The 2-hydroxyphenyl group in the target compound contrasts with substituents in analogs:
- N-(2-Methoxyphenyl)cyclopropanecarboxamide (): The methoxy group (-OCH₃) enhances lipophilicity compared to the hydroxyl (-OH) group, reducing hydrogen-bond donor capacity. This difference may affect solubility and target binding in biological systems .
- Cyprofuram (N-(3-Chlorophenyl)-N-(2-oxotetrahydro-3-furanyl)cyclopropanecarboxamide) (): The tetrahydrofuran ring and 3-chlorophenyl group enhance herbicidal activity, suggesting that bulky substituents can optimize agrochemical efficacy .
Cyclopropane Ring Modifications
- (E)-3-(2-Chloro-3,3,3-trifluoroprop-1-en-yl)-2,2-dimethyl-N,N-diphenylcyclopropanecarboxamide (): Fluorine atoms enhance metabolic resistance and lipophilicity, while diphenyl substitution on the amide nitrogen introduces steric bulk, likely influencing receptor selectivity .
Physicochemical Properties and Structural Data
Biological Activity
N-(2-hydroxyphenyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropane ring and a hydroxy-substituted phenyl group, which contribute to its unique chemical reactivity and biological activity. The hydroxy group can form hydrogen bonds with biological macromolecules, enhancing its interaction with various targets such as enzymes and receptors.
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
- Receptor Modulation : It can function as a ligand for certain receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anti-inflammatory Activity : The compound has been investigated for its potential to reduce inflammation in various models, possibly through the inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of cancer cells by disrupting cell cycle progression and inducing apoptosis.
- Antimicrobial Effects : Its structural similarity to other bioactive molecules positions it as a candidate for antimicrobial applications, particularly against resistant strains.
Case Studies
-
In Vitro Studies :
- A study demonstrated that this compound significantly inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 25 µM, indicating moderate potency against these cell types .
- Mechanistic Insights :
- Antimicrobial Evaluation :
Data Table: Biological Activities Overview
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(2-hydroxyphenyl)cyclopropanecarboxamide?
Answer:
Synthesis typically involves cyclopropanation of a precursor (e.g., cyclopropanecarbonyl chloride) followed by coupling with 2-hydroxyphenylamine derivatives. A common approach uses Schlenk techniques under inert atmospheres to minimize oxidation. For example:
- React cyclopropanecarbonyl chloride with 2-aminophenol in dry dichloromethane, catalyzed by triethylamine to neutralize HCl byproducts .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>95%) using HPLC .
Basic: How is the compound characterized structurally and analytically?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm cyclopropane ring protons (δ ~1.5–2.5 ppm) and amide NH (δ ~8–10 ppm). Aromatic protons from the hydroxyphenyl group appear at δ ~6.5–7.5 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 218.29 for C₁₁H₁₂N₂O₂) .
- Infrared (IR): Detect amide C=O stretch (~1650 cm⁻¹) and phenolic O-H stretch (~3300 cm⁻¹) .
Basic: What are the key stability considerations for this compound under experimental conditions?
Answer:
- pH Sensitivity: The compound may hydrolyze in strongly acidic (pH <3) or basic (pH >10) conditions due to amide bond cleavage. Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) is recommended .
- Light/Oxidation: Store in amber vials under nitrogen to prevent photooxidation of the cyclopropane ring .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Assay Variability: Standardize assays across labs (e.g., use identical cell lines like HEK293 or MCF-7) and validate target engagement via SPR (surface plasmon resonance) .
- Structural Confirmation: Re-characterize batches using X-ray crystallography to rule out polymorphic variations affecting activity .
- Meta-Analysis: Compare data with structurally related analogs (e.g., N-(3-amino-4-methylphenyl)cyclopropanecarboxamide) to identify substituent-dependent trends .
Advanced: What strategies optimize reaction yields in derivatization of the hydroxyphenyl group?
Answer:
- Protection/Deprotection: Protect the phenolic -OH with tert-butyldimethylsilyl (TBS) groups before derivatization to prevent side reactions .
- Catalytic Systems: Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to introduce aryl/heteroaryl substituents .
- Solvent Optimization: Employ polar aprotic solvents (e.g., DMF) with microwave-assisted heating (120°C, 30 min) to enhance reaction rates .
Advanced: How can computational modeling guide SAR studies for this compound?
Answer:
- Docking Simulations: Use AutoDock Vina to model interactions with kinases (e.g., Aurora A kinase) based on the cyclopropane ring’s steric effects .
- DFT Calculations: Analyze electron density maps (B3LYP/6-31G*) to predict regioselectivity in electrophilic aromatic substitution .
- MD Simulations: Assess conformational stability in aqueous environments (GROMACS) to correlate solubility with bioactivity .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Toxicity Data: While specific data for this compound are limited, related cyclopropanecarboxamides show LD₅₀ >500 mg/kg in rodents. Assume acute toxicity and use PPE (gloves, goggles) .
- Waste Disposal: Neutralize with 10% acetic acid before incineration to avoid releasing reactive intermediates .
Advanced: How does the cyclopropane ring influence metabolic stability in vivo?
Answer:
- Cytochrome P450 (CYP) Resistance: The strained cyclopropane ring reduces CYP3A4-mediated oxidation compared to linear analogs. Validate via liver microsome assays (e.g., half-life >60 min) .
- Glucuronidation: The phenolic -OH group may undergo Phase II metabolism. Use LC-MS/MS to detect glucuronide conjugates in plasma .
Basic: What are the recommended storage conditions for long-term stability?
Answer:
- Store at –20°C in sealed, argon-purged vials with desiccants (e.g., silica gel). Monitor for degradation via quarterly HPLC analysis (retention time shifts >5% indicate instability) .
Advanced: How can structural analogs be leveraged to overcome solubility limitations?
Answer:
- Salt Formation: Prepare hydrochloride salts (e.g., N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride) to enhance aqueous solubility .
- PEGylation: Attach polyethylene glycol (PEG) chains to the hydroxyphenyl group via ester linkages, improving bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
